Home > Products > Screening Compounds P36318 > Defluoro Paliperidone Palmitate
Defluoro Paliperidone Palmitate -

Defluoro Paliperidone Palmitate

Catalog Number: EVT-1499031
CAS Number:
Molecular Formula: C₃₉H₅₈N₄O₄
Molecular Weight: 646.9
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defluoro Paliperidone Palmitate is a chemical compound derived from paliperidone, which is an atypical antipsychotic medication used primarily for the treatment of schizophrenia and schizoaffective disorder. This compound is characterized by the addition of a palmitate ester, which enhances its pharmacokinetic properties, allowing for extended-release formulations. Defluoro Paliperidone Palmitate is designed to improve the solubility and bioavailability of paliperidone, facilitating its therapeutic effects while minimizing side effects.

Source

Defluoro Paliperidone Palmitate is synthesized from paliperidone and palmitic acid through various chemical processes. The synthesis methods are crucial in determining the purity and efficacy of the final product.

Classification

This compound falls under the category of pharmaceutical compounds, specifically as a prodrug. Prodrugs are pharmacologically inactive compounds that undergo metabolic conversion to become active drugs. In this case, Defluoro Paliperidone Palmitate is converted into paliperidone upon hydrolysis in the body.

Synthesis Analysis

Methods

The synthesis of Defluoro Paliperidone Palmitate involves several steps that can be executed through different methodologies. One common method includes:

  1. Combination of Reactants: Paliperidone is combined with palmitic acid in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and an organic solvent.
  2. Addition of Acid Chloride: An acid chloride (e.g., palmitoyl chloride) is introduced to facilitate the esterification reaction.
  3. Reaction Conditions: The mixture is maintained at controlled temperatures for a specified duration to ensure complete reaction.
  4. Purification: The resulting product is purified through crystallization or filtration methods to obtain high-purity Defluoro Paliperidone Palmitate .

Technical Details

The reaction typically requires specific conditions such as temperature control and time management to optimize yield and purity. For instance, maintaining the reaction mixture for about 2 to 10 hours at controlled temperatures can significantly influence the outcome .

Molecular Structure Analysis

Structure

Defluoro Paliperidone Palmitate has a complex molecular structure characterized by its ester linkage between paliperidone and palmitic acid. The molecular formula for Defluoro Paliperidone Palmitate is C27H45FN2O3C_{27}H_{45}FN_2O_3, indicating the presence of fluorine, nitrogen, and oxygen atoms alongside carbon and hydrogen.

Data

  • Molecular Weight: Approximately 481.12 g/mol.
  • Structural Features: The structure includes a piperidine ring, which contributes to its pharmacological activity, and a long hydrophobic tail from palmitic acid that aids in solubility and absorption characteristics .
Chemical Reactions Analysis

Reactions

The primary reaction involved in synthesizing Defluoro Paliperidone Palmitate is esterification, where the hydroxyl group of paliperidone reacts with the carboxyl group of palmitic acid or its derivatives:

Paliperidone+Palmitic AcidDefluoro Paliperidone Palmitate+Water\text{Paliperidone}+\text{Palmitic Acid}\rightarrow \text{Defluoro Paliperidone Palmitate}+\text{Water}

Technical Details

The reaction can be influenced by factors such as temperature, solvent choice, and catalyst presence, which can affect both yield and purity. Additionally, purification steps such as recrystallization are essential to remove unreacted materials and byproducts .

Mechanism of Action

Process

Defluoro Paliperidone Palmitate functions as a prodrug that undergoes hydrolysis after administration. Upon entering the body, it is converted into active paliperidone through enzymatic action by esterases:

  1. Hydrolysis: The ester bond in Defluoro Paliperidone Palmitate is cleaved by esterases in bodily fluids.
  2. Release of Active Drug: This process releases paliperidone and palmitic acid.
  3. Pharmacological Activity: The released paliperidone exerts its antipsychotic effects primarily through antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors .

Data

The pharmacokinetics of Defluoro Paliperidone Palmitate indicate a biphasic release profile, with an initial rapid release followed by a slower sustained release over time, allowing for once-monthly dosing regimens .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Practically insoluble in water with an intrinsic solubility below 0.1 µg/mL.
  • Stability: Exhibits stability under various conditions but requires careful handling during formulation processes to maintain integrity.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on crystallization methods used during synthesis.
  • Reactivity: Sensitive to hydrolysis; must be stored under appropriate conditions to prevent premature degradation .
Applications

Defluoro Paliperidone Palmitate is primarily utilized in pharmacotherapy for schizophrenia and related disorders due to its extended-release formulation that allows for monthly dosing intervals. Its formulation can also be adapted for various delivery systems such as injectables or implants, enhancing patient compliance and therapeutic outcomes .

This compound represents significant advancements in antipsychotic therapy by improving drug delivery mechanisms while maintaining efficacy through controlled release profiles.

Chemical Characterization of Defluoro Paliperidone Palmitate

Structural Elucidation and Molecular Properties

Defluoro Paliperidone Palmitate (CAS not explicitly listed; derived from Paliperidone Desfluoro Impurity CAS 1380413-60-4) is a key impurity in Paliperidone Palmitate, an antipsychotic prodrug. Its molecular formula is C₃₉H₅₈N₄O₄, with a molecular weight of 646.9 g/mol [4]. Structurally, it differs from the parent drug by the absence of a fluorine atom at the benzisoxazole ring (position 6), replaced by a hydrogen atom (Figure 1). This modification alters electron distribution and steric interactions, confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data in regulatory filings [3] [7]. The compound retains the palmitate ester moiety (C₁₆ alkyl chain), critical for its lipophilic properties [4] [8].

Table 1: Molecular Properties of Defluoro Paliperidone Palmitate

PropertyValue
Molecular FormulaC₃₉H₅₈N₄O₄
Molecular Weight646.9 g/mol
IUPAC NameNot explicitly listed; derived as hexadecanoic acid 3-[2-[4-(1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl ester
Key Structural ChangeReplacement of C6-fluorine with hydrogen on benzisoxazole ring

Physicochemical Profiling: Solubility, Stability, and Crystallography

Solubility: Defluoro Paliperidone Palmitate exhibits low aqueous solubility due to its long-chain palmitate ester, consistent with the parent compound’s lipophilicity. Experimental log P values are predicted to be higher than Paliperidone Palmitate (6.47 vs. 6.02) due to reduced polarity from fluorine absence [4] [9]. No explicit solubility data exists, but its structural similarity suggests solubility in organic solvents like methanol or acetonitrile [4].

Stability: While direct stability studies are limited, photodegradation research on Paliperidone reveals that fluorinated analogs undergo distinct degradation pathways. Defluoro Paliperidone Palmitate’s lack of fluorine likely reduces susceptibility to certain photolytic reactions, potentially enhancing stability under UV light [2]. Hydrolytic stability at the ester linkage remains comparable to the parent, with susceptibility to base/acid-catalyzed hydrolysis [8].

Crystallography: Polymorphic behavior is uncharacterized. However, the palmitate chain facilitates crystalline solid formation, as seen in Paliperidone Palmitate’s Stage III polymorph (CAS 1415488-05-9), which exhibits defined melting points and crystallinity validated via X-ray diffraction [1].

Comparative Analysis with Parent Compound (Paliperidone Palmitate)

Defluoro Paliperidone Palmitate serves as a process-related impurity monitored during Paliperidone Palmitate synthesis. Key differences include:

  • Molecular Weight: Higher than the parent (646.9 g/mol vs. 664.89 g/mol) due to fluorine replacement [4] [9].
  • Polarity: Absence of fluorine reduces electronegativity, decreasing dipole moments and altering chromatographic retention (e.g., longer reverse-phase HPLC retention) [5] [7].
  • Synthesis Impact: Forms during catalytic hydrogenation if defluorination occurs, requiring stringent process controls [3] [10].
  • Regulatory Status: Classified as a "Specified Impurity" in pharmacopeial standards (USP/EP), with thresholds typically ≤0.15% in drug substances [5] [8].

Table 2: Comparative Analysis with Paliperidone Palmitate

PropertyDefluoro Paliperidone PalmitatePaliperidone Palmitate
Molecular FormulaC₃₉H₅₈N₄O₄C₃₉H₅₇FN₄O₄
Molecular Weight646.9 g/mol664.89 g/mol
Fluorine PositionAbsent (C6-H bond)Present (C6-F bond)
log P (Predicted)~6.47~6.02
Pharmacopeial RoleSpecified ImpurityActive Pharmaceutical Ingredient

The structural deviation impacts biological activity—absence of fluorine reduces affinity for dopamine D₂ and serotonin 5-HT₂A receptors, rendering the impurity therapeutically inactive [3] [10].

Properties

Product Name

Defluoro Paliperidone Palmitate

Molecular Formula

C₃₉H₅₈N₄O₄

Molecular Weight

646.9

Synonyms

Paliperidone Palmitate Impurity

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.